Cas no 2228205-78-3 (tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate)

tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate
- EN300-1885637
- 2228205-78-3
- tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate
-
- インチ: 1S/C15H27F2N3O2/c1-13(2,3)22-12(21)20-8-6-19(7-9-20)5-4-14(18)10-15(16,17)11-14/h4-11,18H2,1-3H3
- InChIKey: RHOKACLTRUZIPK-UHFFFAOYSA-N
- ほほえんだ: FC1(CC(CCN2CCN(C(=O)OC(C)(C)C)CC2)(C1)N)F
計算された属性
- せいみつぶんしりょう: 319.20713344g/mol
- どういたいしつりょう: 319.20713344g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1885637-10.0g |
tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |
2228205-78-3 | 10g |
$6697.0 | 2023-06-01 | ||
Enamine | EN300-1885637-5.0g |
tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |
2228205-78-3 | 5g |
$4517.0 | 2023-06-01 | ||
Enamine | EN300-1885637-0.5g |
tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |
2228205-78-3 | 0.5g |
$1495.0 | 2023-09-18 | ||
Enamine | EN300-1885637-1.0g |
tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |
2228205-78-3 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1885637-0.1g |
tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |
2228205-78-3 | 0.1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1885637-2.5g |
tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |
2228205-78-3 | 2.5g |
$3051.0 | 2023-09-18 | ||
Enamine | EN300-1885637-10g |
tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |
2228205-78-3 | 10g |
$6697.0 | 2023-09-18 | ||
Enamine | EN300-1885637-1g |
tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |
2228205-78-3 | 1g |
$1557.0 | 2023-09-18 | ||
Enamine | EN300-1885637-0.05g |
tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |
2228205-78-3 | 0.05g |
$1308.0 | 2023-09-18 | ||
Enamine | EN300-1885637-0.25g |
tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |
2228205-78-3 | 0.25g |
$1432.0 | 2023-09-18 |
tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate 関連文献
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylateに関する追加情報
Professional Introduction to Tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate (CAS No. 2228205-78-3)
Tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, identified by its CAS number 2228205-78-3, belongs to a class of molecules that exhibit promising properties for drug development. Its molecular structure incorporates several key functional groups, including a piperazine ring, a tert-butyl group, and a 1-amino-3,3-difluorocyclobutyl moiety, which collectively contribute to its distinctive chemical behavior and biological activity.
The piperazine ring is a well-known pharmacophore in medicinal chemistry, frequently found in drugs targeting central nervous system disorders, infectious diseases, and cardiovascular conditions. The presence of this ring in Tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate suggests potential interactions with biological targets such as enzymes and receptors. Furthermore, the tert-butyl group enhances the lipophilicity of the molecule, facilitating its absorption and distribution within the body. The 1-amino-3,3-difluorocyclobutyl moiety adds an additional layer of complexity, contributing to the compound's ability to modulate biological pathways in novel ways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of Tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate with various biological targets. Studies indicate that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and pain signaling. The fluorine atoms in the cyclobutyl group are particularly noteworthy, as they can influence both the electronic properties and metabolic stability of the molecule. This has led to investigations into its potential as a lead compound for the development of novel therapeutics.
In vitro studies have demonstrated the compound's ability to interact with specific proteins and enzymes relevant to neurological disorders. The combination of the piperazine ring and the fluorinated cyclobutyl group appears to enhance binding affinity and selectivity, which are critical factors in drug design. Additionally, the tert-butyl group may contribute to reduced metabolic clearance, potentially leading to longer-lasting therapeutic effects. These findings align with current trends in drug development, where targeted modulation of biological pathways is key to improving patient outcomes.
The synthesis of Tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and fluorination methods have been employed to construct the key functional groups efficiently. These advancements not only facilitate research but also open doors for further derivatization and optimization of the molecule.
One of the most exciting aspects of Tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate is its potential in addressing unmet medical needs. Current research is exploring its efficacy in models of chronic pain and neuroinflammation, where traditional treatments often fall short. The compound's ability to interact with multiple targets simultaneously makes it an attractive candidate for polypharmacological approaches. Such strategies are gaining traction in drug discovery due to their potential to provide more comprehensive therapeutic benefits.
The safety profile of Tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate is another critical area of investigation. Preclinical studies are being conducted to assess its toxicity and pharmacokinetic properties. Preliminary results suggest that the compound exhibits moderate solubility in water and lipids, which could influence its absorption and excretion rates. Understanding these parameters is essential for optimizing dosing regimens and minimizing potential side effects.
The future directions for research on Tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate are multifaceted. Further exploration into its mechanism of action will be crucial for identifying new therapeutic applications. Additionally, structure-based drug design techniques can be employed to modify specific regions of the molecule for improved efficacy or reduced toxicity. Collaborative efforts between academic researchers and pharmaceutical companies are likely to accelerate progress in this field.
In conclusion, Tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate (CAS No. 2228205-78-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in treating neurological disorders and other conditions make it a valuable candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
2228205-78-3 (tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate) 関連製品
- 664364-58-3([cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol)
- 1804367-53-0(3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1823271-74-4(6-(2-Methoxyphenyl)-1-oxa-6-azaspiro2.5octane)
- 2171875-69-5(4-cyclobutyl-3-hydroxybutanoic acid)
- 1881406-59-2(Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate)
- 2138199-43-4(1-Pyrrolidinepropanamine, N-cyclopropyl-β,β-difluoro-)
- 2171870-50-9(4-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid)
- 6047-71-8(N-(naphthalen-1-yl)methylguanidine hydrochloride)
- 2228855-02-3(2-(4-bromo-3-fluorophenyl)-2-methyloxirane)
- 2287246-75-5(Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate)




